molecular formula C12H13ClN4O2S B14112242 N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide

N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide

Cat. No.: B14112242
M. Wt: 312.78 g/mol
InChI Key: GIYJFMJNJOSXNC-UHFFFAOYSA-N
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Description

N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide typically involves the reaction of 6-chloropyrimidine-4-amine with a benzyl halide derivative under suitable conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((6-Chloropyrimidin-4-yl)amino)benzyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the methanesulfonamide group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C12H13ClN4O2S

Molecular Weight

312.78 g/mol

IUPAC Name

N-[[3-[(6-chloropyrimidin-4-yl)amino]phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C12H13ClN4O2S/c1-20(18,19)16-7-9-3-2-4-10(5-9)17-12-6-11(13)14-8-15-12/h2-6,8,16H,7H2,1H3,(H,14,15,17)

InChI Key

GIYJFMJNJOSXNC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl

Origin of Product

United States

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